Gibberellin A(24) Gibberellin A(24) Gibberellin A24 is a C20-gibberellin that consists of a tetracyclic skeleton bearing two carboxy and a formyl group. It has a role as a plant metabolite. It is a dicarboxylic acid, an aldehyde and a C20-gibberellin. It is a conjugate acid of a gibberellin A24(2-).
Gibberellin A24 is a natural product found in Fusarium fujikuroi, Dioscorea oppositifolia, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 19427-32-8
VCID: VC21074985
InChI: InChI=1S/C20H26O5/c1-11-8-20-9-12(11)4-5-13(20)19(10-21)7-3-6-18(2,17(24)25)15(19)14(20)16(22)23/h10,12-15H,1,3-9H2,2H3,(H,22,23)(H,24,25)/t12-,13+,14-,15-,18-,19-,20+/m1/s1
SMILES: CC1(CCCC2(C1C(C34C2CCC(C3)C(=C)C4)C(=O)O)C(=O)O)C(=O)O
Molecular Formula: C20H26O5
Molecular Weight: 346.4 g/mol

Gibberellin A(24)

CAS No.: 19427-32-8

Cat. No.: VC21074985

Molecular Formula: C20H26O5

Molecular Weight: 346.4 g/mol

* For research use only. Not for human or veterinary use.

Gibberellin A(24) - 19427-32-8

Specification

Description Gibberellin A24 is a C20-gibberellin that consists of a tetracyclic skeleton bearing two carboxy and a formyl group. It has a role as a plant metabolite. It is a dicarboxylic acid, an aldehyde and a C20-gibberellin. It is a conjugate acid of a gibberellin A24(2-).
Gibberellin A24 is a natural product found in Fusarium fujikuroi, Dioscorea oppositifolia, and other organisms with data available.
CAS No. 19427-32-8
Molecular Formula C20H26O5
Molecular Weight 346.4 g/mol
IUPAC Name (1R,2S,3S,4R,8R,9R,12R)-8-formyl-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylic acid
Standard InChI InChI=1S/C20H26O5/c1-11-8-20-9-12(11)4-5-13(20)19(10-21)7-3-6-18(2,17(24)25)15(19)14(20)16(22)23/h10,12-15H,1,3-9H2,2H3,(H,22,23)(H,24,25)/t12-,13+,14-,15-,18-,19-,20+/m1/s1
Standard InChI Key QQRSSHFHXYSOMF-CXXOJBQZSA-N
Isomeric SMILES C[C@]1(CCC[C@@]2([C@@H]1[C@@H]([C@]34[C@H]2CC[C@H](C3)C(=C)C4)C(=O)O)C=O)C(=O)O
SMILES CC1(CCCC2(C1C(C34C2CCC(C3)C(=C)C4)C(=O)O)C(=O)O)C(=O)O
Canonical SMILES CC1(CCCC2(C1C(C34C2CCC(C3)C(=C)C4)C(=O)O)C=O)C(=O)O

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